3-Methyl-6-(trifluoromethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(trifluoromethyl)benzofuran is a benzofuran derivative characterized by the presence of a methyl group at the third position and a trifluoromethyl group at the sixth position on the benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Methyl-6-(trifluoromethyl)benzofuran, often involves cyclization reactions. One common method is the free radical cyclization cascade, which is highly efficient for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)benzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzofuran
- 6-Trifluoromethylbenzofuran
- 3-Methylbenzofuran
- 6-Methylbenzofuran
Uniqueness
3-Methyl-6-(trifluoromethyl)benzofuran is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzofuran ring. This unique substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzofuran derivatives .
Properties
Molecular Formula |
C10H7F3O |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C10H7F3O/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
SWKHTXMQOYAATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.